Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3N and its molecular weight is 175.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Domino Reactions and Synthesis
Research by Masters, Wallesch, and Bräse (2011) on ortho-Bromo(propa-1,2-dien-1-yl)arenes has demonstrated novel reactivity under palladium catalysis, which could be relevant for compounds like prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This study shows the potential of such compounds in forming enamines and indoles through domino reactions, offering pathways for complex molecular synthesis (Masters, Wallesch, & Bräse, 2011).
Enhancing Drug Synthesis
Lei et al. (2014) described efficient synthesis methods related to cinacalcet hydrochloride, where compounds similar to this compound were used. This research underscores the role of such compounds in drug development, particularly in synthesizing cinacalcet hydrochloride derivatives for medical applications (Lei et al., 2014).
Novel Ligands and Coordination Chemistry
Studies on (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine complexes with copper by Bussey et al. (2015) reveal the structural versatility and potential of related compounds in coordination chemistry. These findings highlight the applicability of this compound in forming complex metal ligands, which could be beneficial in catalysis and material science (Bussey et al., 2015).
Material Science and Electrochemistry
The fluorinated electrolyte study by Xia et al. (2016) showcases the use of trifluoromethylated compounds in enhancing the performance of lithium-ion batteries. This suggests that this compound could find applications in developing advanced electrolytes for high-voltage battery systems (Xia et al., 2016).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKDPCHHFUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.